“(E)-N-(2-Amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide” is a compound with the molecular formula C21H19FN4O and a molecular weight of 362.4. It is a type of inhibitor.
Molecular Structure Analysis
The compound has a complex structure that includes a cinnamyl group attached to a pyrazol ring, which is further connected to an acrylamide group. The acrylamide group is linked to a 2-amino-4-fluorophenyl group.
Physical And Chemical Properties Analysis
The compound is a powder. It has a density of 1.2±0.1 g/cm3, a boiling point of 630.4±55.0 °C at 760 mmHg, and a flash point of 335.0±31.5 °C. It has 5 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds. Its ACD/LogP is 3.95.
Related Compounds
Suberoylanilide Hydroxamic Acid (SAHA)
Compound Description: Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a pan-histone deacetylase inhibitor (HDACi) that targets both class I and II HDACs. It has been approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL). []
Compound Description: Entinostat (MS-275) is a class I HDAC inhibitor that primarily targets HDAC1, HDAC2, and HDAC3. [, ] It has shown potential in preclinical studies for treating various cancers. []
Relevance: Entinostat shares structural similarities with RGFP966 and inhibits HDAC3, although it is not as selective as RGFP966. [, ] Research has investigated the combined effects of entinostat with TRAIL on colon cancer cells and compared its effects with RGFP966 on cytokine production. [, ]
Compound Description: Romidepsin (FK228), also known as Istodax, is a class I HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma. [] It primarily inhibits HDAC1 and HDAC2, with some activity against HDAC3.
Panobinostat (LBH589)
Compound Description: Panobinostat (LBH589) is a pan-HDAC inhibitor, targeting a broad range of HDACs across different classes. It is FDA-approved for treating multiple myeloma. [, ]
Relevance: Similar to SAHA, panobinostat acts as a non-specific HDAC inhibitor, whereas RGFP966 selectively targets HDAC3. [, ] Research has investigated the effects of both panobinostat and RGFP966 on leukemic cell growth, demonstrating that targeting specific HDACs like HDAC3 might offer advantages in cancer treatment. [] Additionally, panobinostat has been used in combination with RGFP966 to study their combined effects on non-functioning pituitary adenomas. []
Valproic Acid (VPA)
Compound Description: Valproic acid (VPA) is a short-chain fatty acid that acts as a non-specific HDAC inhibitor. It is clinically used as an anticonvulsant and mood stabilizer. []
Relevance: While both VPA and RGFP966 inhibit HDACs, VPA exhibits broad-spectrum inhibition, while RGFP966 is selective for HDAC3. [] A study compared the effects of VPA and RGFP966 on diabetic cardiomyopathy, demonstrating that both could prevent the condition, but highlighting the potential benefits of targeted HDAC3 inhibition. []
Tubastatin A
Compound Description: Tubastatin A is a selective inhibitor of HDAC6, a class IIb HDAC. [] It has shown potential in preclinical models for various conditions, including cancer and inflammatory diseases.
Relevance: Although Tubastatin A targets HDAC6 and RGFP966 targets HDAC3, research has explored their combined effects, particularly in the context of acute lung injury. [] These studies suggest that dual inhibition of specific HDAC isoforms might offer therapeutic advantages.
Compound Description: 4-Phenylbutyric acid (4-PBA) is a chemical chaperone that can enhance protein folding and prevent the accumulation of misfolded proteins. It has also been shown to have HDAC inhibitory activity. []
Relevance: Both 4-PBA and RGFP966 influence histone acetylation, although through different mechanisms. 4-PBA acts as a chemical chaperone and HDAC inhibitor, while RGFP966 is a selective HDAC3 inhibitor. [] A study compared their effects on urinary concentrating defects in hypokalemia, revealing that both could ameliorate the condition, potentially by increasing AQP2 expression. []
JQ1
Compound Description: JQ1 is a selective inhibitor of the BET bromodomain proteins, including BRD4, which are involved in reading acetylation marks on histones and regulating gene expression. []
Relevance: Although JQ1 targets BET bromodomains and RGFP966 targets HDAC3, research has explored their interaction in the context of memory and BDNF expression. [] Studies demonstrated that JQ1 could reverse the memory-enhancing effects of RGFP966, highlighting the interplay between HDAC inhibition and BET bromodomain activity. []
Brilliant Blue G
Compound Description: Brilliant Blue G is an antagonist of the P2X7 receptor, a purinergic receptor involved in inflammation and immune responses. []
Relevance: While Brilliant Blue G targets P2X7 and RGFP966 targets HDAC3, research has investigated their effects on similar pathways, particularly in the context of neuroinflammation. [] A study demonstrated that both compounds could reduce neuroinflammation, albeit through different mechanisms. Brilliant Blue G directly antagonizes P2X7, while RGFP966 inhibits HDAC3, indirectly modulating P2X7 expression. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
[(2S,3S,4R,5R)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate is a natural product found in Penicillium restrictum with data available.
Retagliptin is under investigation in clinical trial NCT02822534 (The Pharmacokinetics and Pharmacodynamics Study of Single and Multiple Dose of SP2086 in Type 2 Diabetes Patients).
Retelliptine is an ellipticine derivative and topoisomerase II inhibitor with antineoplastic activity. Retelliptine intercalates with DNA and inhibits topoisomerase II during DNA replication. In addition, this agent appears to induce cell cycle arrest at G2/M phase and apoptosis mediated through the Fas/Fas ligand death receptor and the mitochondrial pathway.
Retaspimycin hydrochloride is a hydrochloride that is the monohydrochloride salt of retaspimycin. A semi-synthetic water-soluble analogue of geldanamycin used in cancer treatment. It has a role as a Hsp90 inhibitor and an antineoplastic agent. It contains a retaspimycin(1+). Retaspimycin Hydrochloride is the hydrochloride salt of a small-molecule inhibitor of heat shock protein 90 (HSP90) with antiproliferative and antineoplastic activities. Retaspimycin binds to and inhibits the cytosolic chaperone functions of HSP90, which maintains the stability and functional shape of many oncogenic signaling proteins and may be overexpressed or overactive in tumor cells. Retaspimycin-mediated inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins in susceptible tumor cell populations, which may result in the induction of apoptosis.